Pyrido[4,3-d]pyrimidin-5(6H)-one Pyrido[4,3-d]pyrimidin-5(6H)-one
Brand Name: Vulcanchem
CAS No.: 74632-30-7
VCID: VC2363024
InChI: InChI=1S/C7H5N3O/c11-7-5-3-8-4-10-6(5)1-2-9-7/h1-4H,(H,9,11)
SMILES: C1=CNC(=O)C2=CN=CN=C21
Molecular Formula: C7H5N3O
Molecular Weight: 147.13 g/mol

Pyrido[4,3-d]pyrimidin-5(6H)-one

CAS No.: 74632-30-7

Cat. No.: VC2363024

Molecular Formula: C7H5N3O

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

Pyrido[4,3-d]pyrimidin-5(6H)-one - 74632-30-7

Specification

CAS No. 74632-30-7
Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
IUPAC Name 6H-pyrido[4,3-d]pyrimidin-5-one
Standard InChI InChI=1S/C7H5N3O/c11-7-5-3-8-4-10-6(5)1-2-9-7/h1-4H,(H,9,11)
Standard InChI Key CSBPQHGADOHBPJ-UHFFFAOYSA-N
SMILES C1=CNC(=O)C2=CN=CN=C21
Canonical SMILES C1=CNC(=O)C2=CN=CN=C21

Introduction

Pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic organic compound belonging to the pyrimidine family. It is characterized by a fused pyrido-pyrimidine core, which is a common structure in medicinal chemistry due to its diverse biological activities. This compound serves as a base for various derivatives, which have been explored for their potential applications in treating different diseases.

Synthesis Methods

The synthesis of Pyrido[4,3-d]pyrimidin-5(6H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors, such as amino-pyrimidines or pyridines, under specific reaction conditions. The choice of synthetic pathway depends on the availability of starting materials and the desired yield and purity of the final product.

Biological Activities and Applications

Pyrido[4,3-d]pyrimidin-5(6H)-one and its derivatives have garnered significant interest in medicinal chemistry due to their potential biological activities. These compounds can interact with specific biological targets, such as enzymes or receptors, which makes them candidates for drug development. Research into these compounds continues to explore their full potential in treating various diseases.

DerivativeBiological ActivityPotential Application
2-(4-methylpiperazin-1-yl)-6-(2-phenylethyl)pyrido[4,3-d]pyrimidin-5(6H)-oneInteractions with enzymes or receptorsDrug development for treating diseases
6-(3-chlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-oneInteraction with biological targetsMedicinal chemistry research

Analytical Techniques

The purity and structural integrity of Pyrido[4,3-d]pyrimidin-5(6H)-one are typically confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide detailed information about the compound's chemical structure and help in identifying any impurities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator